molecular formula C6H4NNaO4S B2854645 Sodium 4-nitrobenzene-1-sulfinate CAS No. 15959-31-6

Sodium 4-nitrobenzene-1-sulfinate

Cat. No. B2854645
CAS RN: 15959-31-6
M. Wt: 209.15
InChI Key: YAHKQSVGVMFKMR-UHFFFAOYSA-M
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Description

Sodium 4-nitrobenzene-1-sulfinate is a chemical compound with the molecular formula C6H4NO4S-.Na+. It has a molecular weight of 211.17 . It is used in various chemical reactions and has several applications in the field of chemistry .


Synthesis Analysis

Sodium sulfinates, including Sodium 4-nitrobenzene-1-sulfinate, have been synthesized and used as sulfonylating, sulfenylating, or sulfinylating reagents, depending on reaction conditions . They act as versatile building blocks for preparing many valuable organosulfur compounds .


Chemical Reactions Analysis

Sodium sulfinates are used in various chemical reactions. They are used in the synthesis of thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones . They are also used in sulfonyl radical-triggered ring-closing sulfonylation and multicomponent reactions .


Physical And Chemical Properties Analysis

Sodium 4-nitrobenzene-1-sulfinate is a solid at room temperature . Detailed physical and chemical properties like melting point, boiling point, solubility, etc., might require specific experimental measurements.

Scientific Research Applications

Synthesis of Organosulfur Compounds

Sodium 4-nitrobenzene-1-sulfinate serves as a key building block in the synthesis of various organosulfur compounds. It is utilized in S–S , N–S , and C–S bond-forming reactions, leading to the creation of thiosulfonates, sulfonamides, sulfides, and sulfones . This includes the synthesis of specialized molecules like vinyl sulfones, allyl sulfones, and β-keto sulfones, which have significant applications in pharmaceuticals and agrochemicals .

Sulfonylating Agent

In chemical synthesis, sodium 4-nitrobenzene-1-sulfinate acts as a sulfonylating agent. It can introduce sulfonyl groups into organic molecules, a process that is crucial for modifying the chemical properties of compounds, such as increasing their solubility or stability .

Photoredox Catalysis

This compound plays a role in photoredox catalysis, where it participates in reactions facilitated by light. It is involved in site-selective C–H sulfonylation, which is a method for selectively modifying hydrocarbons at specific positions in the molecule .

Electrochemical Synthesis

Sodium 4-nitrobenzene-1-sulfinate is used in electrochemical synthesis, where electrical energy is used to drive chemical reactions. This method is environmentally friendly and allows for the precise control of reaction conditions .

Radical-Triggered Ring-Closing Sulfonylation

It is instrumental in radical-triggered ring-closing sulfonylation, a technique used to create cyclic compounds with sulfonyl groups. This is particularly useful in the synthesis of complex molecules for drug development .

Multicomponent Reactions

The compound is also used in multicomponent reactions, where three or more reactants come together in a single reaction vessel to form a product. These reactions are efficient and can be used to synthesize a wide variety of chemical compounds .

Development of Sulfur-Containing Polymers

Sodium 4-nitrobenzene-1-sulfinate can be used to develop sulfur-containing polymers with unique properties, such as enhanced thermal stability or electrical conductivity .

Agricultural Chemistry

In agricultural chemistry, it is used to synthesize compounds that can serve as precursors for agrochemicals, including herbicides and pesticides. The sulfonyl group is a common moiety in many agrochemicals due to its bioactivity .

Safety And Hazards

Sodium 4-nitrobenzene-1-sulfinate is associated with certain hazards. The safety precautions include avoiding inhalation, skin contact, and eye contact . It is classified with the signal word ‘Warning’ and hazard statements H302, H315, H319, and H335 .

properties

IUPAC Name

sodium;4-nitrobenzenesulfinate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO4S.Na/c8-7(9)5-1-3-6(4-2-5)12(10)11;/h1-4H,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAHKQSVGVMFKMR-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4NNaO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 4-nitrobenzene-1-sulfinate

CAS RN

15959-31-6
Record name sodium 4-nitrobenzene-1-sulfinate
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